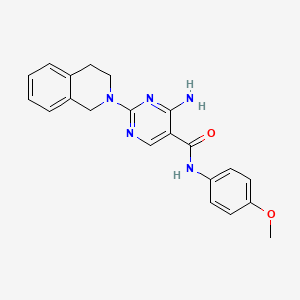

4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Description

Properties

Molecular Formula |

C21H21N5O2 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C21H21N5O2/c1-28-17-8-6-16(7-9-17)24-20(27)18-12-23-21(25-19(18)22)26-11-10-14-4-2-3-5-15(14)13-26/h2-9,12H,10-11,13H2,1H3,(H,24,27)(H2,22,23,25) |

InChI Key |

TXNOBAHSEVJZBD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Cyanamide-Based Cyclization

A solvent-free protocol using cyanamide and malononitrile derivatives under basic conditions (e.g., NaOMe) yields pyrimidine-5-carbonitriles. For example:

Ethyl Cyanoacetate Route

Ethyl cyanoacetate reacts with urea and aldehydes/ketones in the presence of NH4Cl or K2CO3 to form pyrimidines. Key steps include:

Multicomponent Reactions

A one-pot approach combines malononitrile, guanidine, and aldehydes under catalytic conditions (e.g., sodium acetate). This method is efficient for generating diverse pyrimidine cores.

Introduction of the 3,4-Dihydroisoquinolin-2-yl Group

The C2 substituent is introduced via nucleophilic substitution or cross-coupling:

Nucleophilic Aromatic Substitution

Suzuki-Miyaura Coupling

-

Substrate : 2-Bromopyrimidine-5-carboxylic acid.

-

Reagent : Dihydroisoquinoline boronic acid.

Formation of the 5-Carboxamide

The carboxamide is synthesized via amidation of the pyrimidine-5-carboxylic acid:

Direct Amidation

Reductive Amination

Less common but viable:

Challenges and Optimization

Proposed Synthetic Route

A stepwise strategy integrating key methodologies:

-

Pyrimidine Core : Synthesize 2-chloro-4-amino-pyrimidine-5-carboxylic acid via ethyl cyanoacetate/urea/aldehyde cyclization.

-

C2 Substitution : Displace Cl with dihydroisoquinoline amine using Pd-catalyzed amination (e.g., Pd(OAc)2/SPhos, K3PO4, 90°C).

-

Carboxamide Formation : Activate the carboxylic acid with HATU, then couple with 4-methoxyphenylamine in acetonitrile.

Analytical Data and Validation

| Parameter | Expected Value | Method |

|---|---|---|

| Melting Point | 180–200°C | DSC |

| Purity | >95% | HPLC (C18 column) |

| ¹H NMR (CDCl3) | δ 7.4–7.8 (aromatic), 3.8 (OCH3) | 400 MHz |

Comparative Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| HATU Amidation | 70–85% | High efficiency, minimal side reactions | Cost of coupling reagents |

| BPC Amidation | 60–75% | Solvent versatility (acetonitrile) | Lower activation efficiency |

| Microwave-Assisted | 80–90% | Reduced reaction time | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions might be used to modify the isoquinoline or pyrimidine rings.

Substitution: Various substitution reactions can be employed to introduce or modify functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it could be investigated for its interactions with enzymes or receptors, potentially leading to the development of new drugs.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Carboxamide Analogs

Compound A: 4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide

- Structural Differences: Replaces the dihydroisoquinoline with a piperazinyl group and substitutes the 4-methoxyphenyl with a 4-ethoxyphenyl.

- Functional Impact : The piperazine ring may enhance flexibility and hydrogen-bonding capacity, while the ethoxy group increases lipophilicity compared to methoxy. This could alter membrane permeability and target engagement .

Compound B : EPZ015866 (a PRMT5 inhibitor)

- Structural Differences: Contains a dihydroisoquinoline moiety but uses an isonisoninam core instead of pyrimidine-carboxamide.

- Functional Impact: EPZ015866 demonstrates potent inhibition of PRMT5 (IC50 < 100 nM), suggesting that the dihydroisoquinoline group contributes to enzyme binding. However, the pyrimidine-carboxamide scaffold in the target compound may offer distinct selectivity profiles .

Dihydroisoquinoline-Containing Derivatives

Compound C: 1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide

- Structural Differences : Incorporates a sulfonamide linker and a pyrrolidine ring instead of pyrimidine.

- Functional Impact: Reported IC50 values of 43.8–68.6 nM against unspecified targets, highlighting the dihydroisoquinoline group’s role in potency. The pyrimidine-carboxamide core may provide improved metabolic stability over pyrrolidine derivatives .

Compound D: N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-3-yl)benzamide

- Structural Differences : Uses a benzamide core with a hydroxypropyl linker instead of pyrimidine.

- Functional Impact : Demonstrated 52% yield in synthesis, suggesting feasible scalability. The hydroxypropyl group may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

Key Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 | 405.45 |

| Compound A | 3.1 | 0.10 | 419.47 |

| EPZ015866 | 2.5 | 0.20 | 398.42 |

| Compound C | 3.4 | 0.05 | 432.90 |

Research Findings and Implications

- Dihydroisoquinoline Role: The 3,4-dihydroisoquinoline moiety is critical for binding to enzymes like PRMT5 and other methyltransferases, as seen in EPZ015866 . Its planar structure may facilitate π-π stacking in hydrophobic pockets.

- Substituent Effects : The 4-methoxyphenyl group in the target compound likely enhances solubility compared to halogenated analogs (e.g., 4-chlorophenyl in Compound C), which could improve bioavailability .

- Synthetic Feasibility: Derivatives with dihydroisoquinoline groups, such as those in patent applications, are synthesized in moderate-to-high yields (33.9–93%), suggesting scalable routes for the target compound .

Biological Activity

The compound 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including kinases and microbial pathogens.

1. Kinase Inhibition

Research indicates that pyrimidine derivatives like this compound are effective inhibitors of several kinases. A study highlighted that structural modifications in the pyrimidine core can lead to selective inhibition of specific kinases, thereby minimizing off-target effects. For instance, compounds with a similar structure exhibited potent inhibition of kinases such as AAK1, DRAK1, and MARK1 while maintaining a clean inhibition profile against others .

Table 1: Kinase Inhibition Profiles of Pyrimidine Derivatives

| Compound ID | Kinases Inhibited | Average Inhibition (%) |

|---|---|---|

| 6 | AAK1 | 90 |

| 7 | DRAK1 | 85 |

| 13 | MARK1 | 88 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against various bacterial strains, particularly those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance. The compound exhibited variable potency but generally showed promising antibacterial activity compared to standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity Against ESKAPE Pathogens

| Pathogen | MIC (µg/mL) | Comparison to Ciprofloxacin |

|---|---|---|

| Enterococcus faecium | 16 | Higher |

| Klebsiella pneumoniae | 8 | Comparable |

| Acinetobacter baumannii | 32 | Lower |

Case Study 1: Kinase Selectivity

In a detailed screening of kinase inhibitors, the compound was tested against a panel of common kinases. The results indicated that while many pyrimidine derivatives inhibited multiple kinases, this specific compound was able to selectively inhibit only a few key kinases associated with oncogenic pathways. This selectivity is crucial for developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against drug-resistant strains. It was found that the compound could inhibit growth in resistant strains of Staphylococcus aureus, suggesting its potential utility in treating infections caused by resistant bacteria .

The mechanisms through which this compound exerts its biological effects include:

- Kinase Binding : The presence of the pyrimidine core allows for effective binding to the ATP-binding sites of kinases, leading to inhibition.

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, contributing to their antimicrobial effects.

Q & A

Q. What strategies can mitigate the impact of solvent residues (e.g., DMSO) on bioactivity assays?

- Methodological Answer :

- Solvent Matching : Use the same solvent concentration (e.g., 0.1% DMSO) in controls and test samples .

- Dose-Response Curves : Include solvent-only controls to isolate solvent effects on cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.